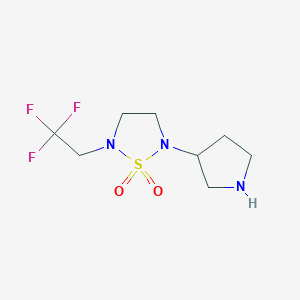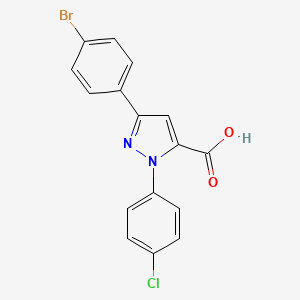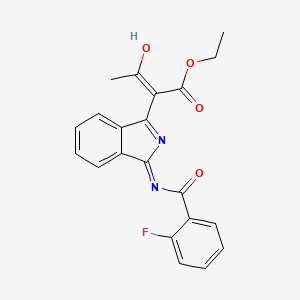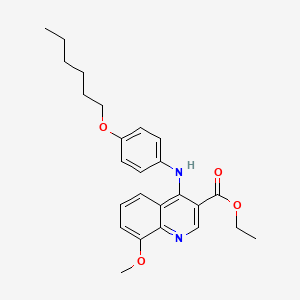
Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Substitution Reactions: The introduction of the hexyloxy and methoxy groups can be achieved through nucleophilic substitution reactions. For instance, the hexyloxy group can be introduced by reacting the quinoline intermediate with hexyloxy bromide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Ethyl 4-((4-methoxyphenyl)amino)-8-methoxyquinoline-3-carboxylate: Similar structure but lacks the hexyloxy group.
Ethyl 4-((4-(butyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate: Similar structure but with a shorter alkoxy chain.
Uniqueness
Ethyl 4-((4-(hexyloxy)phenyl)amino)-8-methoxyquinoline-3-carboxylate is unique due to the presence of the hexyloxy group, which can influence its lipophilicity, solubility, and overall chemical reactivity
属性
分子式 |
C25H30N2O4 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
ethyl 4-(4-hexoxyanilino)-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C25H30N2O4/c1-4-6-7-8-16-31-19-14-12-18(13-15-19)27-23-20-10-9-11-22(29-3)24(20)26-17-21(23)25(28)30-5-2/h9-15,17H,4-8,16H2,1-3H3,(H,26,27) |
InChI 键 |
MAAVNAUQIKPBHT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
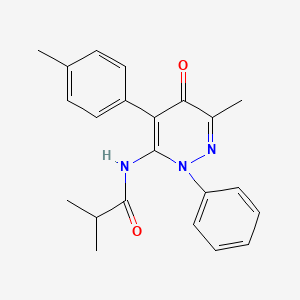
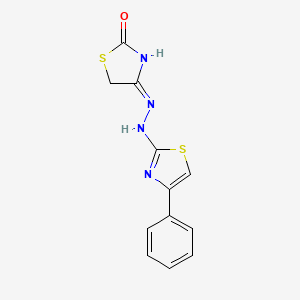
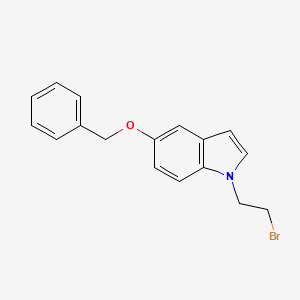
![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
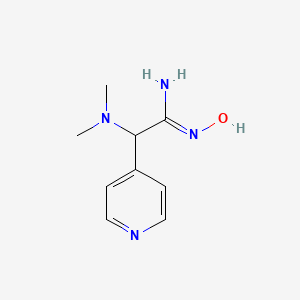


![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
